molecular formula C18H17N3O4S B11347535 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide

Cat. No.: B11347535
M. Wt: 371.4 g/mol
InChI Key: UOHDPWSLLQXONL-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide typically involves the reaction of 3,4-dimethoxybenzohydrazide with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the thiadiazole ring .

Chemical Reactions Analysis

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, the compound may interact with other cellular targets, leading to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C18H17N3O4S/c1-23-13-7-4-11(5-8-13)17(22)20-18-19-16(21-26-18)12-6-9-14(24-2)15(10-12)25-3/h4-10H,1-3H3,(H,19,20,21,22)

InChI Key

UOHDPWSLLQXONL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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